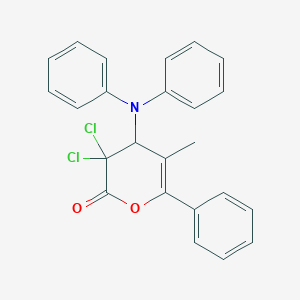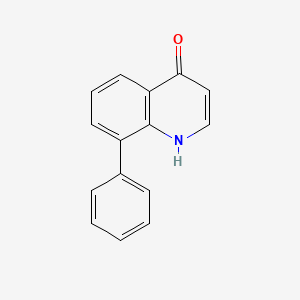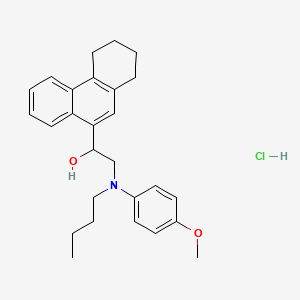
N-Ethyl-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(2-methoxyethyl)acetamide is an organic compound with the molecular formula C7H15NO2. It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by an ethyl group and a 2-methoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Ethyl-N-(2-methoxyethyl)acetamide can be synthesized through the reaction of N-(2-methoxyethyl)ethylamine with acetyl chloride. The reaction typically occurs under controlled conditions to ensure high yield and purity. The general reaction is as follows: [ \text{N-(2-methoxyethyl)ethylamine} + \text{acetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the production rate and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N-Ethyl-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl or methoxyethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides with various functional groups.
Aplicaciones Científicas De Investigación
N-Ethyl-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- N-(2-Methoxyethyl)acetamide
- N-Ethylacetamide
- N-(2-Methoxyethyl)-N-methylacetamide
Comparison: N-Ethyl-N-(2-methoxyethyl)acetamide is unique due to the presence of both ethyl and 2-methoxyethyl groups. This structural feature imparts distinct chemical and physical properties, such as solubility, reactivity, and stability, making it suitable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
7404-72-0 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
N-ethyl-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C7H15NO2/c1-4-8(7(2)9)5-6-10-3/h4-6H2,1-3H3 |
Clave InChI |
FWOCXCSATKSLAA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)




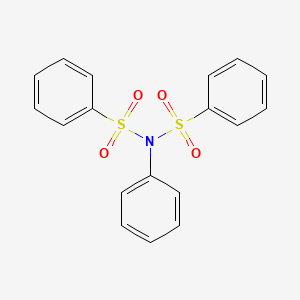

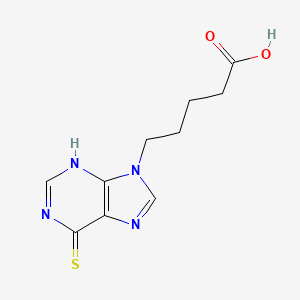
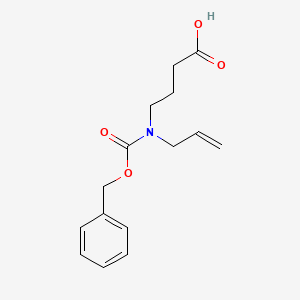
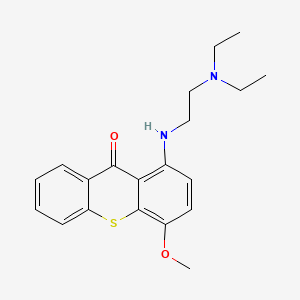
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)
